

4-Biphenylacetonitrile IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Biphenylacetonitrile

Cat. No.: B151210

[Get Quote](#)

An In-Depth Technical Guide to **4-Biphenylacetonitrile**: Nomenclature, Properties, Synthesis, and Applications

Abstract

4-Biphenylacetonitrile, a nitrile derivative featuring a biphenyl scaffold, is a significant chemical intermediate in organic synthesis and pharmaceutical development. Its unique structure, combining the rigidity of the biphenyl group with the reactive nitrile functionality, makes it a versatile building block for more complex molecules. This guide provides a comprehensive technical overview of **4-Biphenylacetonitrile**, covering its formal nomenclature and synonyms, detailed physicochemical properties, established synthesis methodologies with an in-depth procedural analysis, and its applications, particularly within the realm of drug discovery. The content is structured to serve as a critical resource for researchers, chemists, and professionals in the pharmaceutical industry, emphasizing the scientific rationale behind its synthesis and use.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational for scientific communication and regulatory compliance. The standard identifier for this compound is its IUPAC name, supported by a range of synonyms and registry numbers.

The internationally recognized IUPAC name for the compound is 2-(4-phenylphenyl)acetonitrile. [1][2][3] This name systematically describes a nitrile group attached to a methyl group

(acetonitrile), which is itself substituted at the 4-position of a biphenyl ring system.

Table 1: Chemical Identifiers and Synonyms

Identifier Type	Value	Source
IUPAC Name	2-(4-phenylphenyl)acetonitrile	[1] [2] [3]
CAS Number	31603-77-7	[1] [2] [3] [4]
Molecular Formula	C ₁₄ H ₁₁ N	[1] [2] [3]
Molecular Weight	193.24 g/mol	[1] [2] [4]
InChI Key	HSZCNGTZJWZAMF-UHFFFAOYSA-N	[1] [3]
Canonical SMILES	C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N	[1]
Synonyms	[1,1'-Biphenyl]-4-acetonitrile	[1] [5]
(4-Biphenylyl)-acetonitrile	[1]	
4-Biphenylacetonitrile	[1] [3] [5]	
4-Cyanomethylbiphenyl	[1] [4]	
4-Phenylbenzylcyanide	[1] [6]	
p-Biphenylacetonitrile	[1] [3] [5]	
4-Phenylphenylacetonitrile	[1] [5]	

Physicochemical Properties

The physical and chemical properties of **4-Biphenylacetonitrile** dictate its handling, storage, reactivity, and applications. It is characterized as a white to off-white crystalline solid.[\[1\]](#)[\[4\]](#)

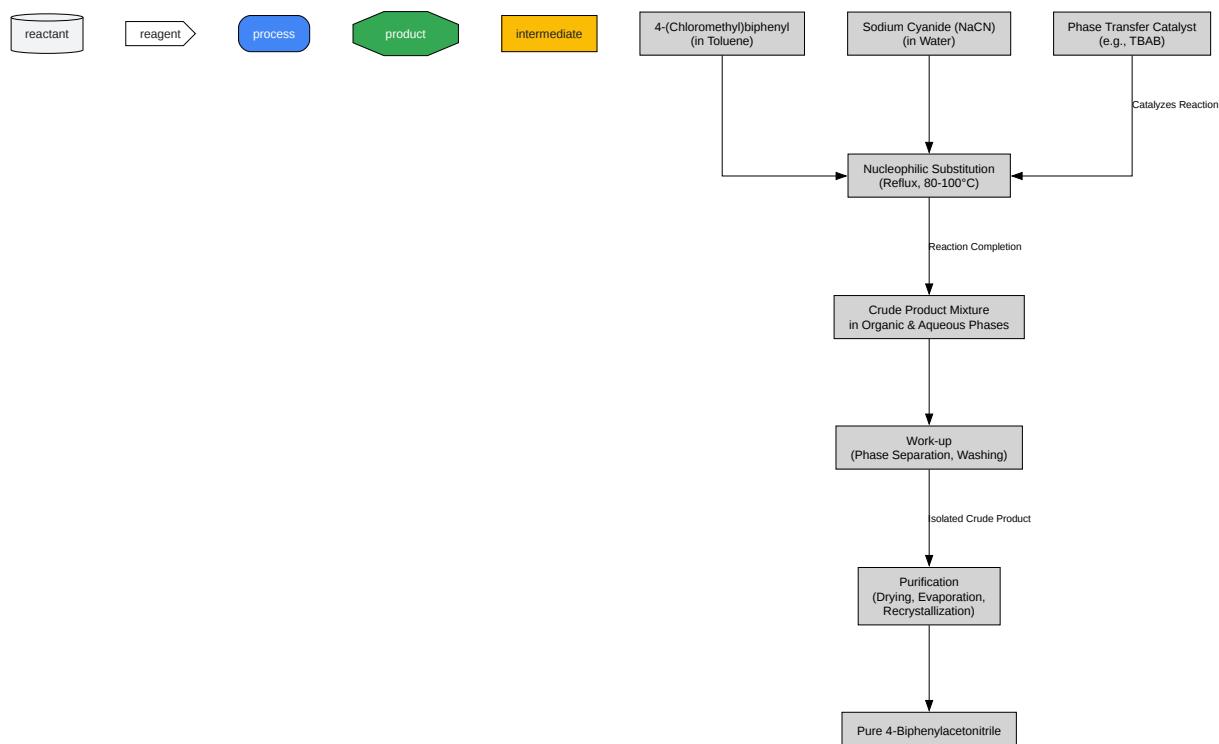
Table 2: Physicochemical Data

Property	Value	Notes
Appearance	White to off-white crystalline powder/solid	[1] [4]
Melting Point	74-75 °C	[1]
Boiling Point	~140 °C	At reduced pressure.
Solubility	Low solubility in water; soluble in organic solvents (e.g., ethanol, ether)	[1]

Synthesis Methodologies

The synthesis of **4-Biphenylacetonitrile** can be approached through several routes. However, a common and illustrative method involves the cyanation of a suitable biphenyl halide. A foundational approach in organic chemistry for similar structures involves the Friedel-Crafts alkylation, which provides a robust pathway for creating carbon-carbon bonds on aromatic rings. The synthesis of its isomer, diphenylacetonitrile, is well-documented via this method and provides a logical framework.[\[7\]](#)[\[8\]](#)

Detailed Protocol: Synthesis via Cyanation of 4-(Chloromethyl)biphenyl


This protocol represents a direct and efficient method for the synthesis of **4-Biphenylacetonitrile**. The core of this reaction is a nucleophilic substitution where the cyanide ion (CN^-) displaces the chloride ion from 4-(chloromethyl)biphenyl. The choice of a phase transfer catalyst is critical for facilitating the reaction between the aqueous cyanide solution and the organic substrate.

Step-by-Step Methodology:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, charge 4-(chloromethyl)biphenyl and a suitable organic solvent (e.g., toluene).

- Aqueous Phase Preparation: In a separate beaker, dissolve sodium cyanide (NaCN) in deionized water. Causality: Sodium cyanide serves as the nucleophilic source of the nitrile group. Its high toxicity necessitates extreme caution and handling within a certified fume hood.
- Catalyst Addition: Add a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), to the reaction flask. Causality: Since 4-(chloromethyl)biphenyl is soluble in the organic phase and NaCN is in the aqueous phase, the reaction is limited to the interface. The quaternary ammonium salt (TBAB) acts as a shuttle, carrying the cyanide anion from the aqueous phase into the organic phase to react with the substrate, thereby dramatically increasing the reaction rate.
- Reaction Execution: Heat the biphasic mixture to a reflux temperature (typically 80-100°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with water and brine to remove residual cyanide and catalyst. Causality: The washing steps are crucial for purification and safety, ensuring the removal of highly toxic water-soluble cyanide salts.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure, white crystals of **4-Biphenylacetonitrile**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 4-Biphenylacetonitrile.**

Applications in Research and Drug Development

The utility of **4-Biphenylacetonitrile** stems from its identity as a versatile chemical intermediate. Both the biphenyl core and the nitrile group are prominent features in many biologically active molecules.

- **Pharmaceutical Intermediate:** The nitrile group is a well-established pharmacophore that can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modification.^[9] The biphenyl structure provides a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets, such as enzyme active sites or protein receptors. Derivatives of **4-Biphenylacetonitrile** are explored in the development of analgesics and anti-inflammatory agents.^[1] While many references discuss its isomer diphenylacetonitrile as a key intermediate for various APIs, the principles extend to **4-Biphenylacetonitrile** as a building block in drug discovery programs.^[10]
- **Organic Synthesis:** Beyond pharmaceuticals, it serves as a precursor in the synthesis of various organic compounds. The nitrile group can be hydrolyzed to produce carboxylic acids (e.g., 4-biphenylacetic acid), reduced to form primary amines, or used in condensation reactions to create more complex heterocyclic systems.^[1]
- **Materials Science and Chemical Research:** It is used in research to study the adsorption and orientation of biphenyl derivatives on surfaces and in electrochemical conversions.^[1]

Safety and Handling

As with any chemical reagent, proper handling of **4-Biphenylacetonitrile** is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

Hazard Statement	Code	Description
Acute Toxicity, Oral (Warning)	H302	Harmful if swallowed.[1][2]
Skin Corrosion/Irritation (Warning)	H315	Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation (Warning)	H319	Causes serious eye irritation. [1][2]
Specific target organ toxicity, single exposure (Warning)	H335	May cause respiratory irritation.[2]

Recommended Handling Procedures:

- Use only under a chemical fume hood to avoid inhalation of dust or vapors.[[11](#)]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[[11](#)]
- Avoid contact with skin, eyes, and clothing.[[11](#)]
- Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[[11](#)]
- In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[[11](#)]

Conclusion

4-Biphenylacetonitrile is a compound of significant value to the scientific community, particularly those in synthetic chemistry and drug development. Its well-defined structure, characterized by the IUPAC name 2-(4-phenylphenyl)acetonitrile, and its versatile reactivity make it a crucial intermediate. Understanding its physicochemical properties, synthesis protocols, and safety requirements allows researchers to leverage this molecule effectively in the creation of novel compounds with potential therapeutic and material applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Biphenylacetonitrile | 31603-77-7 [smolecule.com]
- 2. 4-Biphenylacetonitrile | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Biphenylacetonitrile, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. (Biphenyl-4-yl)acetonitrile | CymitQuimica [cymitquimica.com]
- 5. 2-([1,1'-biphenyl]-4-yl)acetonitrile | CymitQuimica [cymitquimica.com]
- 6. 4-Biphenylacetonitrile | 31603-77-7 [amp.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinfo.com [nbinfo.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [4-Biphenylacetonitrile IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151210#4-biphenylacetonitrile-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b151210#4-biphenylacetonitrile-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com